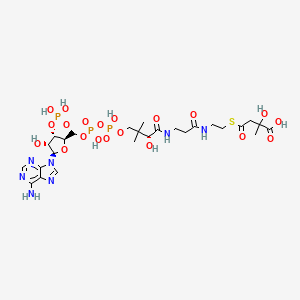
Citramalyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Citramalyl-CoA” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, phosphonooxy, and oxobutanoic acid moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the oxolan-2-yl moiety: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the phosphonooxy groups: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Attachment of the aminopurin-9-yl group: This step may involve nucleophilic substitution reactions with purine derivatives.
Formation of the oxobutanoic acid moiety: This could be synthesized through oxidation reactions of suitable precursors.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like chromatography and crystallization to isolate the desired product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
化学反应分析
2.1. Cleavage Reactions
The primary chemical reaction involving citramalyl-CoA is its cleavage by the enzyme this compound lyase, which catalyzes the reversible reaction:
(3S)−citramalyl CoA⇌acetyl CoA+pyruvate
This reaction is critical in the metabolic pathways of various organisms, including bacteria and mammals, and facilitates the conversion of this compound into key metabolic products.
2.2. Enzymatic Activity
The enzymatic activity of this compound lyase has been characterized in several studies:
-
The enzyme exhibits high specificity for its substrate, with reported Km values indicating its affinity for this compound comparable to that for acetyl-CoA or propionyl-CoA.
-
The catalytic efficiency (kcat/Km) for this compound cleavage has been measured at approximately 2.3×105M−1s−1 under optimal conditions, highlighting its effectiveness in facilitating this reaction .
3.1. Carbon Fixation Pathway
In autotrophic organisms, this compound is involved in the 3-hydroxypropionate cycle, where it contributes to the fixation of carbon dioxide into organic compounds. The cycle begins with acetyl-CoA and ultimately leads to the production of l-malate, which is subsequently converted into l-malyl-CoA before being cleaved into this compound .
3.2. Implications in Human Metabolism
Research indicates that mutations affecting enzymes like CLYBL can lead to the accumulation of this compound in human cells, linking it to metabolic disorders . This highlights its importance not only in microbial metabolism but also in human health.
4.1. Enzymatic Parameters for this compound Lyase
| Enzyme | Substrate | kcat (s−1) | Km (µM) | kcat/Km (M−1s−1) |
|---|---|---|---|---|
| Rv2498c | (S)-citramalyl-CoA | 21 ± 2 | 75 ± 19 | 2.3×105 |
| CLYBL | (S)-citramalyl-CoA | High specificity | Comparable to acetyl-CoA | Not specified |
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biochemical pathways involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the development of novel materials or catalysts.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): Shares the purine and phosphonooxy groups.
Nicotinamide adenine dinucleotide (NAD+): Contains similar functional groups and is involved in redox reactions.
Coenzyme A (CoA): Features phosphonooxy and amino groups and plays a key role in metabolic pathways.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C26H42N7O20P3S |
|---|---|
分子量 |
897.6 g/mol |
IUPAC 名称 |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26?/m1/s1 |
InChI 键 |
XYGOWHUIVNMEIA-NOUMMWROSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















